2-Selenouracil
Description
Historical Context of Chalcogen-Modified Nucleobases in Biological Research
The exploration of modified nucleobases is not a new endeavor. From the initial discovery of naturally occurring modified bases in RNA, scientists have been intrigued by their diverse roles in cellular processes. nih.gov These modifications, which can be as simple as methylation or as complex as the incorporation of selenium, are crucial for modulating genetic expression, ensuring proper translation, and maintaining the structural integrity of nucleic acids. nih.gov The idea that the standard A, T, C, G, and U are not the only players in the genetic code has influenced our understanding of nucleic acid evolution and function. nih.gov
The deliberate synthesis of nucleobase analogs containing chalcogens like sulfur and selenium represents a key chapter in this history. Early work focused on creating these compounds to probe biological systems. acs.org For instance, 2-thiouridine (B16713) (s²U), a sulfur-containing analog of uridine (B1682114), is a naturally occurring modified nucleoside found in the transfer RNA (tRNA) of all domains of life, where it plays a critical role in the efficiency and fidelity of protein synthesis. acs.org The successful synthesis and study of thio-analogs paved the way for the investigation of their heavier selenium counterparts. The synthesis of compounds like 2-selenouracil was achieved by adapting methods used for thio-analogs, often by using selenourea (B1239437) in place of thiourea (B124793) in condensation reactions. acs.org These early synthetic efforts were foundational, providing the chemical tools necessary to explore the unique biological and chemical properties imparted by selenium. acs.orgtandfonline.com
Significance of Selenium in Biological Systems and Synthetic Nucleoside Analogs
Selenium is an essential trace element vital for the functioning of all organs and systems in the human body. acta-medica-eurasica.ruwikipedia.org Its biological importance is primarily attributed to its incorporation into a class of proteins known as selenoproteins, where it is present as the amino acid selenocysteine. wikipedia.orgoregonstate.edu These proteins are critical for a host of physiological processes. Selenium's role as a cofactor for enzymes like glutathione (B108866) peroxidases and thioredoxin reductases places it at the heart of cellular antioxidant defense systems, protecting cells from oxidative damage. wikipedia.orgoregonstate.eduresearchgate.net It is also integral to thyroid hormone metabolism and immune function. acta-medica-eurasica.ruoregonstate.edunih.gov
The unique chemical properties of selenium, which distinguish it from its lighter chalcogen cousin sulfur, have made it an attractive element for incorporation into synthetic nucleoside analogs. acs.org While selenium and sulfur share similar chemical characteristics, they have significantly different polarizability and redox properties. mdpi.com Chalcogen switching, the replacement of canonical oxygen or carbon atoms with sulfur or selenium in the ribose sugar or the nucleobase itself, can alter the hydrolytic stability and conformational flexibility of the resulting nucleoside analog. acs.org This strategy has been successfully employed to develop therapeutics, particularly antiviral and anticancer agents. acs.orgnih.gov The incorporation of selenium can confer desirable properties such as improved pharmacokinetics or lower toxicity. acs.org Naturally, selenium is found in derivatives of 2-selenouridine (B1257519) in the wobble position of the anticodon loop in specific tRNAs, where it is believed to enhance the accuracy and efficiency of protein translation. nih.gov
Table 1: Key Selenoproteins and Their Biological Functions
| Selenoprotein | Function | Reference |
|---|---|---|
| Glutathione Peroxidases (GPxs) | Protect against oxidative stress by catalyzing the reduction of hydrogen peroxide and lipid hydroperoxides. nih.gov | nih.gov |
| Thioredoxin Reductases (TrxRs) | Catalyze the reduction of thioredoxin and are central to redox regulation. oregonstate.edu | oregonstate.edu |
| Iodothyronine Deiodinases (DIOs) | Required for the conversion of thyroxine (T4) to the biologically active thyroid hormone triiodothyronine (T3). oregonstate.edu | oregonstate.edu |
| Selenoprotein P (SEPP1) | Functions as a selenium transporter and has antioxidant properties. |
Overview of Key Research Trajectories and Interdisciplinary Relevance of this compound
Research into this compound and its derivatives has followed several key trajectories, highlighting its interdisciplinary relevance at the crossroads of chemistry, biology, and physics. researchgate.netfiveable.me
Synthesis and Chemical Reactivity: A primary focus has been on the efficient chemical synthesis of this compound and its nucleoside, 2-selenouridine. acs.orgresearchgate.net Methods often involve the condensation of selenourea with appropriate precursors or the conversion of a 2-thiouridine derivative. tandfonline.comresearchgate.net A significant area of investigation is the redox chemistry of this compound. Studies have shown that it is much more prone to oxidation than its sulfur analog, 2-thiouracil. mdpi.comnih.gov When treated with oxidants like hydrogen peroxide, this compound follows distinct reaction pathways, often forming a diselenide intermediate which can undergo further transformations. mdpi.comnih.gov Understanding these oxidation reactions is crucial, as it provides insight into potential redox signaling pathways and the response to oxidative stress in biological systems where seleno-nucleobases are present. nih.gov
Structural Biology and X-ray Crystallography: One of the most impactful applications of this compound derivatives is in macromolecular X-ray crystallography. The selenium atom serves as a powerful tool for solving the "phase problem" in crystallography. By replacing a specific oxygen or sulfur atom in a nucleic acid with selenium, researchers can use the anomalous dispersion signal from the selenium atom to determine the three-dimensional structure of DNA and RNA molecules. vanderbilt.eduresearchgate.net This technique, inspired by the use of selenomethionine (B1662878) in protein crystallography, has been successfully demonstrated with oligonucleotides containing selenium-derivatized uridines. vanderbilt.eduresearchgate.net The ability to synthesize Se-labeled nucleic acids on a large scale makes this a valuable strategy for structural determination of complex biomolecules. vanderbilt.edu
Photophysics and Photoredox Catalysis: The photophysical properties of this compound are another active area of research. Interestingly, while it efficiently populates triplet excited states upon UV irradiation, it remains remarkably photostable. univie.ac.at This behavior is a subject of theoretical and computational studies. univie.ac.at Furthermore, the broader field of photoredox catalysis, which uses light to drive chemical reactions, has seen the development of various catalysts, including organic dyes and metal complexes. beilstein-journals.orgsigmaaldrich.comnih.gov While not a primary focus for this compound itself, the study of selenium-containing compounds contributes to the fundamental understanding of redox processes that are central to this field. nih.gov The unique redox properties of organoselenium compounds continue to inspire the design of new catalytic systems. nih.gov
The study of this compound exemplifies the power of interdisciplinary research, where synthetic chemistry provides the tools to create novel molecules, and biophysical and biological studies uncover their function and potential applications, from elucidating macromolecular structures to understanding fundamental cellular processes. researchgate.netfiveable.me
Table 2: Summary of Key Research Findings on this compound
| Research Area | Key Finding | Significance | Reference |
|---|---|---|---|
| Synthesis | Can be synthesized by condensing selenourea with ethyl 3-ketohexanoate or via conversion from 2-thiouridine. tandfonline.comresearchgate.net | Provides access to the compound for further study and application. | tandfonline.comresearchgate.net |
| Oxidation Chemistry | This compound is more readily oxidized than 2-thiouracil, primarily forming a diselenide intermediate. mdpi.comnih.gov | Reveals fundamental differences in chalcogen reactivity and potential roles in redox signaling. | mdpi.comnih.gov |
| X-ray Crystallography | Incorporation of selenium into uridine provides a powerful phasing tool for determining nucleic acid structures. vanderbilt.eduresearchgate.net | Facilitates the structural determination of complex RNAs and DNAs. | vanderbilt.eduresearchgate.net |
| Photophysics | Exhibits efficient population of triplet states upon irradiation but is highly photostable. univie.ac.at | Presents an interesting case for understanding excited-state dynamics in modified nucleobases. | univie.ac.at |
Structure
2D Structure
Properties
InChI |
InChI=1S/C4H3N2OSe/c7-3-1-2-5-4(8)6-3/h1-2H,(H,5,6,7) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORROJBNUAGYSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N2OSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168258, DTXSID10900986 | |
| Record name | 2-Selenouracil | |
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| Record name | NoName_32 | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16724-03-1 | |
| Record name | 2-Selenouracil | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016724031 | |
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| Record name | 2-Selenouracil | |
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| Record name | 2-Selenouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Selenouracil and Its Ribonucleoside Derivatives
Chemical Synthesis Approaches
Chemical synthesis provides robust and scalable routes to 2-selenouracil and its derivatives. These methods often involve the modification of existing pyrimidine (B1678525) rings or the construction of the ring from acyclic precursors.
The direct construction of the this compound ring is a common strategy. This approach typically involves the condensation of selenourea (B1239437) with a suitable three-carbon electrophile. acs.orgnih.gov For instance, the reaction of selenourea with ethyl 3-ketohexanoate can produce 6-propyl-2-selenouracil. tandfonline.com Another established method involves the condensation of freshly prepared sodium ethylformyl acetate (B1210297) with selenourea in ethanol (B145695) to yield this compound. acs.org These methods build the core heterocyclic structure with the selenium atom already incorporated at the C2 position.
One of the most effective and widely used strategies for synthesizing 2-selenouridine (B1257519) involves a substitution reaction starting from the more accessible sulfur analogue, 2-thiouridine (B16713). researchgate.net This method first involves the S-alkylation (e.g., S-methylation or S-geranylation) of a suitably sugar-protected 2-thiouridine. researchgate.net The resulting 2-thioalkyl intermediate is then treated with a selenium nucleophile, typically sodium hydrogen selenide (B1212193) (NaSeH), which displaces the thioalkyl group to form the desired 2-selenocarbonyl moiety. researchgate.net This pathway is advantageous as it leverages the well-established chemistry of thiouridines and provides a reliable route to 2-selenouridine. researchgate.net
An alternative route to 2-selenouridine involves the direct selenation of a different heterocyclic precursor, such as iso-cytidine. researchgate.net This method utilizes the reaction of protected iso-cytidine with a selenium-transfer reagent like hydrogen selenide (H₂Se). researchgate.net While this approach can be effective, the high toxicity of reagents such as H₂Se presents significant handling challenges and safety concerns, making it a less favored method in some contexts. researchgate.net
The formation of the N-glycosidic bond between the this compound base and the ribose sugar must be stereocontrolled to yield the biologically relevant β-anomer. While specific studies on the stereoselective glycosylation of this compound are not extensively detailed, general methods for nucleoside synthesis are applicable. These strategies often involve activating the sugar donor and controlling the reaction conditions to favor the desired stereochemical outcome. nih.govmdpi.com For instance, methods using thioglycoside donors activated by reagents like N-iodosuccinimide (NIS) and triflic acid (HOTf) allow for high yields and good β-selectivity in the synthesis of other modified nucleosides. nih.gov The choice of protecting groups on the sugar's hydroxyl functions can also be tuned to influence the α/β ratio of the product. nih.gov Biocatalytic routes, discussed later, inherently offer high stereoselectivity. nih.govnih.gov
Table 1: Comparison of Selected Chemical Synthesis Routes for this compound and its Derivatives
| Method | Precursor(s) | Key Reagents | Key Findings/Comments |
|---|---|---|---|
| Ring Condensation | Selenourea, Sodium ethylformyl acetate | Ethanol | Direct synthesis of the this compound base; compounds are often light-sensitive. acs.org |
| Thioalkyl-to-Selenohydryl Substitution | Sugar-protected 2-thiouridine | Alkylating agent (e.g., methyl iodide), NaSeH | Considered the most effective current strategy for 2-selenouridine synthesis. researchgate.net |
| Direct Selenation of Precursor | iso-Cytidine | H₂Se | An effective method but involves highly toxic reagents. researchgate.net |
| Stereoselective Glycosylation | Activated sugar donor, Nucleobase | NIS/HOTf (for thioglycosides) | General method applicable for controlling stereochemistry during nucleoside formation. nih.gov |
To incorporate 2-selenouridine into synthetic RNA oligonucleotides for structural and functional studies, it must first be converted into a phosphoramidite (B1245037) derivative. researchgate.netnih.gov An efficient and scalable synthetic route has been developed for this purpose. researchgate.net Starting from a fully protected 2-selenouridine, a series of protection and deprotection steps are performed to install the necessary protecting groups for solid-phase synthesis. A common strategy involves a four-step process: introduction of a di-tert-butylsilylene (DTBS) group to protect the 3'- and 5'-hydroxyls, silylation of the 2'-hydroxyl, selective removal of the DTBS group, and finally, introduction of a dimethoxytrityl (DMT) group at the 5'-position. researchgate.net This suitably protected nucleoside is then phosphitylated to yield the final phosphoramidite precursor. researchgate.netnih.gov This precursor can be used in standard automated oligonucleotide synthesizers, with coupling yields reported to be over 99%. nih.gov
Table 2: Example of a Synthetic Pathway for 2-Selenouridine Phosphoramidite
| Step | Description | Purpose |
|---|---|---|
| 1 | Introduction of di-tert-butylsilylene (DTBS) | Protects the O3′ and O5′ hydroxyl groups of 2-selenouridine. researchgate.net |
| 2 | 2'-O-silylation | Protects the remaining 2'-hydroxyl group (e.g., with TBDMS). researchgate.net |
| 3 | Selective cleavage of DTBS | Frees the O3′ and O5′ hydroxyl groups for further modification. researchgate.net |
| 4 | 5'-O-DMT introduction | Adds the acid-labile DMT protecting group to the 5' position, essential for solid-phase synthesis. researchgate.net |
| 5 | Phosphitylation | Introduces the reactive phosphoramidite moiety at the 3' position. researchgate.netnih.gov |
Biocatalytic and Enzymatic Synthesis Routes
Enzymatic methods offer a valuable alternative to chemical synthesis, often proceeding under milder, aqueous conditions with high stereoselectivity and without the need for extensive protecting group chemistry. nih.govnih.gov
For this compound ribonucleosides, the primary biocatalytic approach utilizes thermostable nucleoside phosphorylases (NPs) in transglycosylation reactions. nih.govnih.govscispace.com In this system, a readily available nucleoside like uridine (B1682114) or thymidine (B127349) serves as the sugar donor. nih.gov The NP enzyme catalyzes the reversible phosphorolysis of the sugar donor to a pentose-1-phosphate intermediate, which is then used to glycosylate the this compound base in situ. nih.gov
This biocatalytic route faces challenges, including the poor aqueous solubility of this compound and unfavorable reaction equilibria. nih.govnih.gov To overcome these issues, reaction conditions have been optimized. Performing the reaction at an alkaline pH (e.g., pH 9) and elevated temperatures (60-80°C) improves the solubility of the 2-selenobase. nih.govscispace.com Using a large excess (e.g., tenfold) of the sugar donor is necessary to shift the equilibrium and achieve reasonable conversions (40-48%) to the target 2-selenonucleoside. nih.gov Despite these challenges, scale-up of these optimized conditions has enabled the synthesis of several selenium-containing nucleosides with isolated yields that compare favorably to chemical methods. nih.govscispace.com
Additionally, the enzyme selenouridine synthase (SelU) has been identified, which is capable of synthesizing 2-selenouridine directly from a 2-thiouridine substrate, suggesting a natural enzymatic pathway that can be potentially harnessed for synthesis. researchgate.net
Table 3: Optimized Conditions for Biocatalytic Transglycosylation
| Target Nucleoside | Biocatalyst | Sugar Donor | Base Acceptor | Temperature | pH | Isolated Yield |
|---|---|---|---|---|---|---|
| 2-Se-uridine | Pyrimidine Nucleoside Phosphorylase (PyNP) | Uridine | This compound | 80 °C | 9 | ~40% nih.govscispace.com |
| 2-Se-thymidine | Pyrimidine Nucleoside Phosphorylase (PyNP) | Thymidine | 2-Selenothymine | 60 °C | 9 | ~40% nih.govscispace.com |
Transglycosylation Reactions Utilizing Nucleoside Phosphorylases
A biocatalytic route for producing 2-selenopyrimidine nucleosides employs transglycosylation reactions catalyzed by thermostable nucleoside phosphorylases (NPs). scispace.comnih.gov This method offers a protecting-group-free synthesis. scispace.com In this process, the enzyme catalyzes the reversible phosphorolysis of a donor nucleoside (like uridine) to form a pentose-1-phosphate intermediate and the corresponding nucleobase. Subsequently, the enzyme facilitates the transfer of the pentose-1-phosphate to an acceptor nucleobase, in this case, this compound, to form the desired 2-selenouridine. scispace.comtandfonline.com
Research has focused on optimizing this synthesis by using thermostable enzymes, such as pyrimidine nucleoside phosphorylase (PyNP) from Thermus thermophilus, which can operate at elevated temperatures. scispace.comtandfonline.com The reactions are typically performed under specific conditions to enhance the solubility and stability of the 2-selenonucleobases in aqueous media. scispace.comnih.govchemrxiv.org Key parameters include conducting the reaction at high temperatures (60-80 °C) and an alkaline pH of 9 under hypoxic (low oxygen) conditions. scispace.comnih.govchemrxiv.org
A significant challenge in this synthesis is the thermodynamic equilibrium, which is not strongly in favor of the product. The equilibrium constants for the phosphorolysis of 2-selenopyrimidines were found to be between 5 and 10. scispace.comnih.gov This unfavorable equilibrium necessitates strategic adjustments to drive the reaction toward the synthesis of 2-selenouridine. To achieve conversions of 40-48%, a significant excess of the sugar donor, typically a tenfold excess of uridine, is required. scispace.comnih.gov Despite these challenges, scaled-up reactions have successfully produced 2-selenouridine with isolated yields that are competitive with established chemical methods. scispace.comnih.gov
| Parameter | Condition | Rationale/Outcome |
|---|---|---|
| Enzyme | Thermostable Pyrimidine Nucleoside Phosphorylase (PyNP) | Allows for reactions at high temperatures, enhancing substrate solubility and stability. scispace.comtandfonline.com |
| Substrates | This compound (acceptor), Uridine (donor) | Uridine serves as the source of the ribose moiety. scispace.comnih.gov |
| Temperature | 80 °C (for ribosyl derivatives) | Improves solubility and stability of 2-selenonucleobases. scispace.comchemrxiv.org |
| pH | 9 (Glycine/NaOH buffer) | Enhances solubility and stability in aqueous media. scispace.comchemrxiv.org |
| Atmosphere | Hypoxic (Nitrogen saturated) | Prevents oxidation of the selenium compound. scispace.com |
| Substrate Ratio | 10-fold excess of sugar donor (Uridine) | Required to overcome unfavorable reaction equilibria and achieve 40-48% conversion. scispace.comnih.gov |
| Isolated Yield | 6-40% | Represents a viable alternative to multi-step chemical syntheses. scispace.comnih.gov |
Enzymatic Incorporation via 2-Selenouridine Triphosphate (Se2UTP)
Another powerful enzymatic strategy for generating 2-selenouridine-modified RNA involves the synthesis of 2-selenouridine triphosphate (Se2UTP) and its subsequent incorporation during in vitro transcription. nih.govresearchgate.net This method allows for the production of longer RNA molecules containing multiple selenium atoms under mild conditions. nih.gov
The process begins with the enzymatic synthesis of Se2UTP from 2-selenouridine. This nucleoside triphosphate analog is stable and has been shown to be a substrate for T7 RNA polymerase. nih.govresearchgate.net During the transcription process, the polymerase recognizes Se2UTP and incorporates it into the growing RNA chain in place of the natural uridine triphosphate (UTP). nih.govnih.gov
This transcription-based approach is highly favored by molecular and structural biologists as it can generate large quantities (milligrams) of Se-modified RNA, suitable for structural studies like X-ray crystallography. nih.gov Optimization of the transcription conditions has led to high yields, with the amount of 2-selenouridine-containing RNA (SeU-RNA) reaching up to 85% of that produced in a standard transcription reaction with native UTP. nih.govresearchgate.net Functional studies have also demonstrated that a hammerhead ribozyme transcribed with Se2UTP retains activity similar to its native counterpart, indicating that the selenium modification is well-tolerated and that the resulting SeU-RNAs are functionally viable. nih.gov
| Component | Role | Key Finding |
|---|---|---|
| 2-Selenouridine Triphosphate (Se2UTP) | Substrate | Synthesized enzymatically; stable and recognized by T7 RNA polymerase. nih.gov |
| T7 RNA Polymerase | Enzyme | Catalyzes the incorporation of Se2UMP into the RNA transcript. nih.govresearchgate.net |
| DNA Template | Template | Directs the sequence of the RNA product. nih.gov |
| ATP, GTP, CTP | Substrates | Standard ribonucleoside triphosphates required for RNA synthesis. nih.gov |
| Product | 2-Selenouridine-RNA (SeU-RNA) | Transcription yield can reach up to 85% of native RNA. nih.govresearchgate.net |
| Application | Structural & Functional Studies | Transcribed SeU-hammerhead ribozyme is catalytically active. nih.gov |
Advances in Scalable and Efficient Synthetic Protocols
While enzymatic methods are powerful, advances in chemical synthesis have also been crucial for providing access to this compound derivatives, particularly for solid-phase oligonucleotide synthesis. An effective and scalable synthetic route to 2-selenouridine (Se2U) and its phosphoramidite derivative has been developed, enabling gram-scale preparation. researchgate.netkisti.re.kr
This strategy circumvents some of the challenges of earlier chemical methods, such as the glycosylation of silylated this compound which resulted in low yields, or the use of highly toxic hydrogen selenide (H2Se). nih.gov The currently most effective approach begins with the more readily available 2-thiouridine. nih.govresearchgate.net The process involves the S-alkylation (e.g., methylation) of a suitably sugar-protected 2-thiouridine, followed by a substitution reaction where the thioalkyl group is displaced by a selenium nucleophile, typically sodium hydrogen selenide (NaHSe). nih.govresearchgate.net
This thioalkyl → SeH substitution efficiently converts the 2-thiocarbonyl group into a 2-selenocarbonyl group. researchgate.net Following the conversion, the protecting groups are removed to yield 2-selenouridine. researchgate.net A key advantage of this protocol is its scalability, allowing for the production of gram quantities of Se2U. researchgate.netkisti.re.kr
Furthermore, this synthetic route has been extended to produce the suitably protected 2'-O-TBDMS-5'-O-DMT derivative of 2-selenouridine in high yield. researchgate.net This derivative is the phosphoramidite precursor required for the automated solid-phase synthesis of RNA oligonucleotides. researchgate.netnih.gov The development of an efficient synthesis for this phosphoramidite is a significant advance, as it provides the essential building block for the site-specific incorporation of 2-selenouridine into custom RNA sequences for detailed structural and functional analysis. nih.govresearchgate.net
Table of Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | - |
| 2-Selenouridine | Se2U |
| 2-Selenouridine Triphosphate | Se2UTP |
| Uridine | U |
| Uridine Triphosphate | UTP |
| 2-Thiouridine | S2U |
| Hydrogen Selenide | H2Se |
| Sodium Hydrogen Selenide | NaHSe |
| Adenosine Triphosphate | ATP |
| Guanosine Triphosphate | GTP |
| Cytidine Triphosphate | CTP |
Spectroscopic and Computational Elucidation of 2 Selenouracil Molecular Characteristics
Advanced Spectroscopic Characterization
NMR spectroscopy is a powerful tool for probing the structure of 2-Selenouracil in solution. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ⁷⁷Se, detailed information about the molecular framework can be obtained.
Proton NMR (¹H NMR) is instrumental in confirming the identity and purity of this compound. The pyrimidine (B1678525) ring of this compound contains two olefinic protons at positions 5 and 6 (H5 and H6). Their chemical shifts and the coupling between them provide definitive structural information. In aqueous solutions, these protons are readily identified. mdpi.com
Research has reported specific chemical shifts for these protons, which are influenced by the electronic environment within the heterocyclic ring. The signal for the H6 proton typically appears downfield relative to the H5 proton. The observed coupling constant (J-value) between these two adjacent protons is characteristic of vicinal coupling in a six-membered ring system. mdpi.com
Below are the reported ¹H NMR spectral data for this compound. mdpi.com
| Proton | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz |
| H5 | 6.05 | 7.7 |
| H6 | 7.91 | 7.7 |
Note: Data acquired in D₂O. Chemical shifts are reported relative to a standard reference.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. For this compound, four distinct signals are expected, corresponding to the four carbon atoms in the pyrimidine ring (C2, C4, C5, and C6).
The chemical shifts of these carbons are determined by their hybridization and proximity to electronegative atoms (oxygen, nitrogen, and selenium). libretexts.org
C2: The carbon atom double-bonded to selenium (C=Se) is expected to be significantly deshielded and appear far downfield.
C4: The carbonyl carbon (C=O) also appears at a downfield chemical shift, typically in the range of 170-185 ppm for similar structures. libretexts.org
C5 and C6: These sp² hybridized carbons of the C5=C6 double bond are expected to resonate in the olefinic region of the spectrum (115-140 ppm). libretexts.org
The presence of selenium provides a unique opportunity for ⁷⁷Se NMR spectroscopy. The ⁷⁷Se isotope has a nuclear spin of 1/2 and, despite its low natural abundance (7.63%), it is a valuable probe for studying the local environment of the selenium atom. researchgate.net A key feature of ⁷⁷Se NMR is its exceptionally wide chemical shift range, which can exceed 3000 ppm. This broad range makes the ⁷⁷Se nucleus highly sensitive to subtle changes in its electronic surroundings, such as oxidation state or bonding. researchgate.net
This sensitivity is particularly useful for monitoring chemical transformations and exchange processes involving the selenoamide group in this compound. For instance, studies on the oxidation of this compound derivatives have utilized ⁷⁷Se NMR to identify intermediates. The oxidation of the C=Se group to a seleninic acid (–SeO₂H) results in a dramatic downfield shift in the ⁷⁷Se signal. For example, the seleninic acid derivative of 5-carboxy-2-selenouracil was found to have a ⁷⁷Se chemical shift of δ 1273 ppm. mdpi.com This demonstrates the power of ⁷⁷Se NMR to characterize the local selenium environment and track reaction pathways.
Mass spectrometry is a crucial analytical technique for determining the molecular weight of this compound and confirming its elemental composition. It works by ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.
The mass spectrum of any selenium-containing compound, including this compound, is complicated by the fact that selenium has six naturally occurring isotopes, with ⁸⁰Se being the most abundant. This results in a characteristic isotopic pattern for the molecular ion and any selenium-containing fragments, which serves as a definitive signature for the presence of the element.
Electrospray Ionization (ESI) is a soft ionization technique, meaning it imparts minimal energy to the molecule during the ionization process. This is particularly advantageous for analyzing potentially fragile molecules, as it typically produces the intact molecular ion with little to no fragmentation. For this compound, ESI-MS is often used in negative ion mode, where it detects the deprotonated molecule, [M-H]⁻.
High-resolution ESI-MS can determine the m/z value with very high accuracy, allowing for the confirmation of the molecular formula.
Below is the reported high-resolution mass spectrometry data for this compound. mdpi.com
| Ion | Calculated m/z | Observed m/z |
| [M-H]⁻ | 160.9495 | 160.9493 |
While ESI itself causes minimal fragmentation, fragmentation patterns can be induced and studied using tandem mass spectrometry (MS/MS). In such experiments, the molecular ion is isolated and then fragmented by collision with an inert gas. For uracil-type structures, a common fragmentation pathway is a retro-Diels-Alder reaction.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns[6],[7],[8],[13],
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis
Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive analytical technique capable of detecting elements at trace and ultra-trace concentrations. While specific ICP-MS studies exclusively focused on this compound are not extensively documented in the public literature, the methodology is fundamentally suited for the elemental analysis of selenium in samples containing this compound.
The process involves introducing the sample, typically after acid digestion to break down the molecular structure, into a high-temperature argon plasma. The plasma atomizes and ionizes the sample components. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. For this compound, ICP-MS would be employed to quantify the selenium content with high precision and accuracy. The technique's ability to measure different isotopes of selenium also allows for isotopic analysis if required. Given its high sensitivity, ICP-MS is the standard method for determining the concentration of selenium in various biological and chemical samples.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Absorption Characteristics and pH-Dependent Spectral Shifts
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. For this compound, UV-Vis spectroscopy reveals a significant red-shifted absorption spectrum compared to its parent nucleobase, uracil. researchgate.net This shift is attributed to the substitution of the oxygen atom at the C2 position with a selenium atom, which alters the electronic structure.
Quantum chemistry calculations have been used to predict the electronic transitions of this compound. Time-dependent density functional theory (TD-B3LYP) calculations, for instance, place the bright S2 state (a ¹(πSeπ5) transition) at 3.60 eV. researchgate.net Another high-level method, MS-CASPT2, calculates this transition at 3.45 eV, which is in good agreement with experimental values for similar thio-substituted nucleobases. researchgate.net The lowest-lying singlet excited state is predicted to be an excitation from a lone pair localized on the selenium atom (nSe) to a π antibonding orbital. researchgate.net
Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and characterizing the vibrational modes of a molecule. Each functional group in a molecule absorbs infrared radiation at a characteristic frequency, corresponding to specific bond stretching, bending, or twisting motions.
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups. These would include:
N-H stretching vibrations: Typically observed in the region of 3100-3500 cm⁻¹.
C=O stretching vibrations: The carbonyl group at the C4 position would show a strong absorption band, usually in the 1650-1750 cm⁻¹ range.
C=C stretching vibrations: Associated with the pyrimidine ring, appearing in the 1500-1650 cm⁻¹ region.
C=Se stretching vibrations: The carbon-selenium double bond vibration is expected at a lower frequency compared to a C=O bond due to the heavier selenium atom. This peak is a key identifier for the selenated uracil.
While the general principles are clear, specific, experimentally-derived IR spectra with peak assignments for this compound are not detailed in the provided search results. Computational methods, such as DFT, are often used to calculate theoretical vibrational frequencies to aid in the interpretation of experimental IR spectra. earthlinepublishers.com
Quantum Chemical and Molecular Dynamics Simulations
Computational chemistry provides profound insights into the molecular properties of this compound, complementing experimental data by modeling its behavior at the atomic level.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. DFT calculations have been instrumental in understanding the tautomerism, stability, and electronic characteristics of this compound.
Prototropic tautomerism, the migration of a proton, is a key characteristic of uracil and its derivatives. For this compound, DFT studies at the B3LYP/6-311+G(3df,2p)//B3LYP/6-31G(d,p) level have been conducted to explore the relative stability of its various tautomers. researchgate.netresearchgate.net The results indicate that the relative stability of this compound tautomers is more similar to that of thiouracils than to uracil itself. researchgate.netresearchgate.net
The canonical oxo-selenone form is predicted to be the most stable tautomer in both the gas phase and in solution. researchgate.net The activation barriers for tautomerization are calculated to be sufficiently high, suggesting that this form is the predominant species under normal conditions. researchgate.net The presence of water molecules (hydration) has a significant effect, dramatically lowering the activation barriers for proton transfer by nearly half or even more compared to the isolated molecule in the gas phase. researchgate.net Despite this reduction, the canonical form remains the most stable.
Below is a table summarizing the calculated relative energies for different tautomeric forms of this compound.
| Tautomer Form | Relative Energy (kcal/mol) in Gas Phase |
| I (canonical) | 0.0 |
| IIa | >2.0 |
| IVb | Close to VIc |
| VIc | Close to IVb |
This interactive table is based on qualitative descriptions from theoretical studies; specific energy values may vary with the computational model used. Data sourced from Trujillo et al. (2007). researchgate.net
The electronic and steric properties of this compound, elucidated by DFT calculations, are crucial for understanding its chemical reactivity and photophysical behavior. The substitution of oxygen with the larger, more polarizable selenium atom significantly modifies these properties compared to uracil.
Electronic Properties: The selenium atom introduces a lone pair of electrons (nSe) at a higher energy level than the corresponding oxygen lone pair in uracil. This results in a lower energy for the lowest-lying singlet excited state, causing the observed red-shift in its UV-Vis absorption spectrum. researchgate.net This electronic modification is also responsible for its unique photophysical properties, such as efficient intersystem crossing to triplet states, making it a potential photosensitizer. researchgate.net
Intermolecular Interactions: Hydrogen Bonding and Base Pairing Enthalpies
The substitution of the C2-oxygen atom in uracil with a selenium atom to form this compound significantly influences its intermolecular interaction profile, particularly its hydrogen bonding and base pairing capabilities. While detailed computational studies on the specific base pairing enthalpies of this compound are not extensively documented in the reviewed literature, the structural and electronic consequences of this substitution provide a basis for understanding its altered pairing specificity.
The primary effect of the 2-seleno substitution is the enhanced discrimination of the canonical Watson-Crick base pair (with adenine) over the wobble base pair (with guanine). researchgate.net It is hypothesized that replacing the 2-exo oxygen with a larger selenium atom creates steric hindrance that destabilizes the this compound/guanine (SeU/G) wobble pair. oup.com Furthermore, this substitution is expected to significantly weaken the hydrogen bonds within the wobble pair. oup.com Conversely, the hydrogen bonds within the this compound/adenine (SeU/A) pair are not expected to be significantly affected, as the C2 position is not directly involved in the hydrogen bonding of a canonical U/A pair. oup.com This tailored steric and electronic effect enhances the specificity of U/A pairing, offering a unique chemical strategy to improve base pair fidelity at an atomic level. oup.com
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating the geometries and energies of hydrogen-bonded base pairs. researchgate.net Such analyses for analogous compounds like 2-thiouracil have explored the various possible hydrogen-bonded dimer configurations, evaluating the roles of S···H and O···H interactions and the energies associated with their formation. biointerfaceresearch.com Similar computational approaches would be necessary to quantify the precise base pairing enthalpies and hydrogen bond energies for this compound.
Excited-State Quantum Chemical Calculations (e.g., MS-CASPT2, ADC(2))
The photophysical properties and deactivation pathways of this compound have been extensively investigated using high-level excited-state quantum chemical calculations. nih.govresearchgate.net Methodologies such as multi-state complete active space second-order perturbation theory (MS-CASPT2) and second-order algebraic diagrammatic construction (ADC(2)) have been employed to model the complex electronic behavior of this molecule following UV irradiation. nih.govnih.gov These computational approaches are crucial for mapping the potential energy surfaces of the lowest electronic states (S₀, S₁, S₂, T₁, and T₂), identifying critical points like minima and conical intersections, and calculating the energies and properties of excited states. oup.com
For instance, MS-CASPT2 calculations predict the lowest-lying singlet excited state (S₁) to be a dark state, resulting from an excitation of a lone-pair electron localized on the selenium atom (nₛₑ) to a π* antibonding orbital. researchgate.net The second excited state (S₂), which is the bright state initially populated upon UV absorption, is located at higher energy. researchgate.net These advanced computational methods provide a foundational understanding of the subsequent deactivation dynamics.
Photophysical Mechanisms and Ultrafast Deactivation Dynamics (S₂ → S₁ → T₂ → T₁)
Computational studies have elucidated a clear and highly efficient deactivation pathway for this compound that explains its unique combination of high triplet state population and photostability. nih.govresearchgate.net Following photoexcitation to the bright S₂ state, the molecule undergoes a series of ultrafast, radiationless transitions. oup.comnih.gov
The established deactivation cascade proceeds as follows: S₂ → S₁ → T₂ → T₁. nih.govresearchgate.net
S₂ → S₁ Internal Conversion: After initial excitation, this compound rapidly relaxes from the Franck-Condon region to a minimum on the S₂ potential energy surface. From there, it moves in an essentially barrierless fashion to a nearby conical intersection between the S₂ and S₁ states, facilitating highly efficient internal conversion to the S₁ state. oup.com
S₁ → T₂/T₁ Intersystem Crossing: The S₁ state acts as a doorway for populating the triplet manifold. researchgate.net The system reaches an intersection region where the S₁, T₂, and T₁ states are energetically close. oup.com
T₂ → T₁ Internal Conversion: Population that arrives in the T₂ state subsequently decays to the lowest triplet state, T₁, via internal conversion. researchgate.net
This entire deactivation sequence occurs on an ultrashort timescale, uniting the ultrafast intersystem crossing characteristic of its sulfur analogue, 2-thiouracil, with the rapid excited-state decay typical of the parent nucleobase, uracil. nih.govnih.gov
Intersystem Crossing (ISC) Pathways and Efficient Triplet State Population
A defining characteristic of this compound is its exceptionally efficient population of the triplet manifold, a feature it shares with and even enhances compared to 2-thiouracil. nih.gov Quantum chemical calculations and nonadiabatic dynamics simulations show that this compound can efficiently populate reactive triplet states in an ultrashort timeframe. researchgate.netnih.gov
The primary pathway for this efficient triplet population involves intersystem crossing (ISC) from the S₁ state. oup.com However, alternative pathways have been considered for analogous selenium-substituted nucleobases, including direct ISC from the S₂ state to the triplet manifold (S₂ → T₂) followed by internal conversion to T₁. researchgate.net For this compound specifically, the key step is the transition from the S₁ state to the triplet states at a region where the S₁, T₂, and T₁ potential energy surfaces intersect. oup.com This process is remarkably efficient, contributing to a high triplet yield. researchgate.net The high efficiency of ISC is a direct consequence of the heavy selenium atom, which significantly enhances spin-orbit coupling. nih.govnih.gov
Analysis of Spin-Orbit Coupling Effects on Excited-State Lifetimes
The presence of the heavy selenium atom in this compound dramatically enhances spin-orbit coupling (SOC), which is the interaction between the electron's spin and its orbital motion. nih.govnih.gov This intensified SOC is a critical factor governing the rates of intersystem crossing and, consequently, the lifetimes of the excited states. nih.gov
Computational studies have quantified the SOC at crucial points along the deactivation pathway. For example, at the S₁/T₂/T₁ intersection region, a large S₁/T₁ spin-orbit coupling of 430.8 cm⁻¹ has been calculated. oup.com This large coupling facilitates a very rapid and efficient transfer of population from the singlet S₁ state to the triplet T₁ state. oup.com
Non-adiabatic Dynamics Simulations
To fully capture the ultrafast deactivation processes in this compound, which occur on timescales too short for the Born-Oppenheimer approximation to hold, non-adiabatic dynamics simulations are employed. nih.govresearchgate.net These simulations, often performed at the MS-CASPT2 level of theory, model the explicit time evolution of the molecule's wave packet as it moves between different electronic potential energy surfaces. researchgate.net
These simulations confirm the photophysical mechanisms proposed by static quantum chemical calculations. nih.govnih.gov They show that this compound is capable of both efficiently populating and depopulating its reactive triplet states on an ultrashort timescale. researchgate.net For the related compound 2-thiouracil, non-adiabatic dynamics have shown that after excitation to S₂, internal conversion to S₁ is completed within 200 fs, followed by intersystem crossing to T₁ and T₂ with a time constant of approximately 400 fs, resulting in a triplet yield exceeding 80%. researchgate.net The dynamics of this compound are analogous, but the subsequent decay from the triplet state is significantly faster. nih.govnih.gov These simulations are essential for understanding the branching ratios between different pathways and for calculating the timescales of each step in the deactivation cascade.
Computational Predictions of Conformational Preferences in Ribonucleosides
Computational analysis, supported by experimental data from ¹H NMR spectroscopy, has been used to determine the conformational preferences of the ribose sugar ring in 2-selenouridine (B1257519), the ribonucleoside of this compound. nih.gov The puckering of the furanose ring in nucleosides is a critical determinant of nucleic acid structure and is typically described as an equilibrium between C2'-endo (South) and C3'-endo (North) conformations.
In 2-selenouridine, there is a strong preference for the C3'-endo conformation. This preference is attributed to steric repulsion between the large selenium atom at the C2 position of the base and the 2'-hydroxyl group of the ribose ring. nih.gov This repulsive interaction is more pronounced with selenium than with sulfur or oxygen, leading to a greater stabilization of the C3'-endo pucker. nih.gov Computational and experimental data show that while uridine (B1682114) exists with a C3'-endo population of 53%, this increases to 71% in 2-thiouridine (B16713) and further to 80% in 2-selenouridine. nih.gov This conformational bias can have significant implications for the structure and stability of RNA duplexes containing this modified nucleoside. nih.gov
| Nucleoside | C3'-endo Conformer Population (%) |
|---|---|
| Uridine | 53 |
| 2-Thiouridine | 71 |
| 2-Selenouridine | 80 |
Biological Implications and Functional Roles in Nucleic Acids
Natural Occurrence and Biosynthesis in Transfer Ribonucleic Acids (tRNAs)
2-Selenouracil, as its nucleoside derivative 2-selenouridine (B1257519), is a naturally occurring modified nucleoside found in the tRNAs of certain bacteria. Its presence is not ubiquitous but is rather confined to specific locations within particular tRNA molecules, where it plays a crucial role in the translation process.
Scientific investigations have unequivocally identified 5-substituted 2-selenouridines at the first position of the tRNA anticodon, known as position 34 or the 'wobble' position. mdpi.comnih.gov This strategic placement is critical for the accurate decoding of messenger RNA (mRNA) codons by the ribosome. The wobble hypothesis, first proposed by Francis Crick, posits that the base pairing at this third position of the codon is less stringent than at the first two positions, allowing a single tRNA to recognize multiple codons. mun.cawikipedia.org The chemical nature of the base at the wobble position, including modifications like 2-selenouridine, significantly influences this decoding process.
The occurrence of 2-selenouridine is specific to certain tRNA iso-acceptors, which are tRNAs that carry the same amino acid but have different anticodon sequences. In bacterial systems, 5-methylaminomethyl-2-selenouridine (mnm⁵Se²U) has been identified in tRNAs specific for lysine and glutamate. mdpi.comnih.gov Additionally, 5-carboxymethylaminomethyl-2-selenouridine (cmnm⁵Se²U) is found in the tRNA for glutamine. mdpi.com This specificity suggests a tailored role for 2-selenouridine in the translation of codons corresponding to these particular amino acids.
| tRNA Iso-acceptor | 5-Substituted 2-Selenouridine Derivative |
| tRNALys | 5-methylaminomethyl-2-selenouridine (mnm⁵Se²U) |
| tRNAGlu | 5-methylaminomethyl-2-selenouridine (mnm⁵Se²U) |
| tRNAGln | 5-carboxymethylaminomethyl-2-selenouridine (cmnm⁵Se²U) |
The biosynthesis of 2-selenouridine in tRNA is a sophisticated enzymatic process that modifies a pre-existing 2-thiouridine (B16713) residue. The key enzyme responsible for this conversion in bacteria is tRNA 2-selenouridine synthase (SelU). nih.govnih.gov The transformation from 2-thiouridine (S²U) to 2-selenouridine (Se²U) is not a direct sulfur-for-selenium exchange. Instead, it proceeds through a two-step mechanism. nih.govresearchgate.net
First, the SelU enzyme catalyzes the geranylation of the 2-thiouridine residue at the sulfur atom, forming an S-geranyl-2-thiouridine intermediate (geS²U-RNA). researchgate.netresearchgate.net In the second step, this geranylated intermediate is selenated, where the thio-geranyl group is displaced by a selenium donor, ultimately yielding 2-selenouridine. mdpi.comnih.gov This enzymatic pathway ensures the precise and efficient incorporation of selenium into the designated tRNA molecules. The SelU enzyme binds the tRNA substrate and catalyzes both the geranylation and subsequent selenation steps. nih.govnih.gov
Influence on Nucleic Acid Structure and Thermodynamics
The substitution of an oxygen atom with a larger, more polarizable selenium atom at the C2 position of uracil has significant consequences for the local and global structure of nucleic acids, as well as their thermodynamic stability.
The presence of a 2-seleno group alters the hydrogen bonding capabilities and steric properties of the uracil base, thereby influencing base pairing fidelity. The bulky selenium atom can lead to increased discrimination against mismatch pairings, such as the T/G wobble pair in DNA. nih.gov While maintaining the stability of the canonical Watson-Crick base pair with adenine, the 2-seleno modification can restrict the formation of wobble base pairs with guanine. nih.gov This enhanced specificity is crucial for maintaining the high fidelity of translation.
| Interaction | Effect of this compound |
| Base Pairing | Enhances discrimination against wobble pairing (e.g., with Guanine). nih.govnih.gov |
| Stacking Interactions | Strengthens stacking with neighboring bases. nih.gov |
| Duplex Stability | Increases thermodynamic stability of the RNA duplex. nih.gov |
The conformation of the ribose sugar ring, known as sugar pucker, is a key determinant of nucleic acid structure. In RNA, the sugar typically adopts a C3′-endo conformation, which is characteristic of an A-form helix. The introduction of a bulky substituent at the C2 position of the pyrimidine (B1678525) base, such as a selenium atom, can further influence this preference.
The repulsive steric and electronic interactions between the selenium atom at the C2 position and the 2'-hydroxyl group of the ribose ring promote a higher population of the C3′-endo conformation. nih.gov It has been estimated that the abundance of the C3′-endo conformation increases from 53% in uridine (B1682114) to 80% in 2-selenouridine. nih.gov This conformational bias reinforces the A-form helical geometry, which is the predominant structure for RNA duplexes.
| Nucleoside | C3′-endo Conformation Abundance |
| Uridine | ~53% |
| 2-Thiouridine | ~71% |
| 2-Selenouridine | ~80% nih.gov |
Impact on RNA Duplex Stability and Mismatch Discrimination
The introduction of a selenium atom at the C2 position of uracil significantly alters its base-pairing properties, leading to enhanced stability and improved discrimination against mismatched base pairs in RNA duplexes. This is primarily attributed to the larger atomic radius of selenium compared to oxygen and its distinct electronic properties.
Enhanced Specificity in this compound-Adenine Base Pairing
The replacement of the 2-exo oxygen of uridine with a selenium atom enhances the specificity of its pairing with adenine. While the canonical Watson-Crick U-A base pair is a cornerstone of RNA structure, the introduction of selenium in this compound refines this interaction. Biophysical and structural studies indicate that the this compound-adenine (SeU-A) pair maintains a structure virtually identical to the natural U-A pair. This atomic substitution, however, increases the discrimination against non-canonical pairings, thereby reinforcing the fidelity of base recognition.
No specific thermodynamic data (ΔG°, ΔH°, ΔS°) for this compound-adenine base pairing was available in the search results.
Interactive Data Table: Thermodynamic Parameters for this compound-Adenine Base Pairing
| Parameter | Value | Unit |
|---|---|---|
| ΔG° (Gibbs Free Energy Change) | Data Not Available | kcal/mol |
| ΔH° (Enthalpy Change) | Data Not Available | kcal/mol |
| ΔS° (Entropy Change) | Data Not Available | cal/mol·K |
Destabilization of this compound-Guanine Wobble Pairing
No specific thermodynamic data (ΔG°, ΔH°, ΔS°) for the destabilization of this compound-guanine wobble pairing was available in the search results.
Interactive Data Table: Thermodynamic Parameters for this compound-Guanine Wobble Pairing
| Parameter | Value | Unit |
|---|---|---|
| ΔG° (Gibbs Free Energy Change) | Data Not Available | kcal/mol |
| ΔH° (Enthalpy Change) | Data Not Available | kcal/mol |
| ΔS° (Entropy Change) | Data Not Available | cal/mol·K |
Mechanisms in Gene Expression and Protein Synthesis Regulation
The presence of this compound in tRNAs has significant functional consequences for the regulation of gene expression and the fidelity of protein synthesis.
Role in Codon-Anticodon Recognition and Fidelity of Translation
Modified nucleosides in the wobble position (the first nucleotide of the anticodon) of tRNA are crucial for the accurate decoding of mRNA codons. 2-Selenouridine derivatives, such as 5-methylaminomethyl-2-selenouridine (mnm5se2U), have been identified in the wobble position of bacterial tRNAs. oup.com It is proposed that this modification enhances the accuracy and efficiency of protein translation. oup.comsemanticscholar.org By destabilizing the wobble pairing with guanine, this compound ensures that the tRNA correctly recognizes its cognate codon, thereby increasing the fidelity of translation. oup.com Furthermore, research suggests that tRNAs containing C5-substituted 2-selenouridines may preferentially read codons ending in guanine (NNG-3'), highlighting a specific role in decoding a subset of the genetic code. nih.gov
Epitranscriptomic Regulation through Modified tRNA Levels
The dynamic regulation of tRNA modifications is a key aspect of epitranscriptomics, allowing cells to respond to environmental changes by modulating gene expression at the translational level. While the direct regulation of this compound-modified tRNA levels as a specific epitranscriptomic mechanism is an area of ongoing research, the presence of this modification in bacterial tRNAs suggests its involvement in cellular adaptation. mdpi.com The interplay between the levels of unmodified, 2-thiolated, and 2-selenated tRNAs could play a significant role in regulating the expression of genes with specific codon biases, particularly in response to oxidative stress or changes in selenium availability. nih.gov
Effects on Viral Replication and Bacterial Growth via Nucleic Acid Interference
The unique properties of this compound make it a potential agent for interfering with the nucleic acid metabolism of viruses and bacteria. While direct studies on the effects of this compound are limited, the broader class of selenium-containing compounds has shown antiviral and antibacterial activities. The incorporation of this compound into viral or bacterial RNA could disrupt proper nucleic acid folding and function, leading to inhibition of replication and growth. For instance, the destabilization of G-U wobble pairs could interfere with the secondary structures of viral RNAs that are critical for their replication and packaging. Similarly, in bacteria, the altered codon recognition by this compound-modified tRNAs could lead to translational errors and reduced fitness. The development of nucleic acid-based therapeutics, such as antisense oligonucleotides containing this compound, represents a promising strategy to exploit these properties for antimicrobial and antiviral applications.
Future Directions and Emerging Research Avenues
Rational Design and Synthesis of Novel 2-Selenouracil Analogs with Tailored Properties
The targeted design and synthesis of new this compound analogs represent a promising frontier for developing next-generation therapeutic agents, particularly in oncology and virology. nih.govnih.gov The core strategy involves chemically modifying the this compound scaffold to enhance biological activity, improve selectivity for cancer cells, and optimize pharmacological properties.
Key areas for synthetic modification include:
Substitution at the C5 and C6 positions of the pyrimidine (B1678525) ring: Introducing various functional groups at these positions can significantly influence the molecule's interaction with biological targets.
Modification of the glycosidic bond: Altering the sugar moiety can affect nucleoside transporter recognition, metabolic stability, and incorporation into nucleic acids.
Conjugation with other molecules: Hybrid molecules, such as selenium-nonsteroidal anti-inflammatory drugs (Se-NSAIDs), have shown potential in reducing the viability of cancer cell lines. nih.gov
The overarching goal of these synthetic endeavors is to create analogs with tailored properties. For instance, in cancer therapy, the aim is to design molecules that are more potent than existing drugs like 5-fluorouracil, exhibit greater selectivity towards cancer cells over normal cells, and can overcome mechanisms of drug resistance. nih.govresearchgate.net In antiviral research, the focus is on developing analogs that can effectively inhibit viral replication with minimal cytotoxicity. nih.govnih.govekb.eg The design process for these novel compounds often employs computational methods, such as molecular docking, to predict their interaction with specific biological targets like thymidylate synthase. nih.gov
Table 1: Strategies for Rational Design of this compound Analogs
| Modification Site | Target Property | Therapeutic Application |
| C5/C6 of Uracil Ring | Enhanced target binding, Increased cytotoxicity | Anticancer, Antiviral |
| N1/N3 of Uracil Ring | Altered solubility, Modified metabolic stability | Anticancer, Antiviral |
| Sugar Moiety | Improved cell uptake, Resistance to degradation | Anticancer, Antiviral |
| Conjugation | Targeted delivery, Synergistic effects | Anticancer |
Comprehensive In Vivo Studies of Biological Activity, Pharmacokinetics, and Metabolism
While in vitro studies provide valuable initial data, comprehensive in vivo investigations are crucial to understand the true therapeutic potential and safety profile of this compound and its analogs. Future research must focus on animal models to elucidate the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of these compounds.
Key research questions to be addressed in vivo include:
Bioavailability: How efficiently are this compound and its derivatives absorbed into the bloodstream after administration? Organic selenium compounds are generally reported to have high bioavailability. researchgate.net
Metabolic Pathways: What are the primary metabolic routes for this compound? It is known that various selenium compounds are ultimately converted to the common intermediate, selenide (B1212193), which is then used for selenoprotein synthesis or excreted. researchgate.netjst.go.jp The specific enzymatic pathways involved in the metabolism of this compound need to be identified.
Tissue Distribution and Retention: Do these compounds accumulate in specific organs or tissues? A hierarchical distribution of selenium is observed in mammals, with the brain and testes retaining selenium more effectively than the liver and kidneys during deficiency. nih.gov Understanding the distribution of synthetic seleno-nucleosides is vital for assessing both efficacy and potential toxicity.
Efficacy in Disease Models: How effective are these compounds in treating diseases like cancer or viral infections in living organisms?
These studies will provide essential data to bridge the gap between promising laboratory findings and potential clinical applications.
Table 2: Key Pharmacokinetic Parameters for Future In Vivo Studies of this compound Analogs
| Parameter | Definition | Importance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the compound. |
| Tmax | Time to reach Cmax | Reflects the rate of absorption. |
| t1/2 | Half-life | Determines the duration of action and dosing frequency. |
| AUC | Area under the curve | Represents the total drug exposure over time. |
| CL | Clearance | Measures the efficiency of drug elimination from the body. |
| Vd | Volume of distribution | Indicates the extent of drug distribution in the tissues. |
Exploration of this compound in Advanced Biotechnological and Gene Editing Tools
The unique properties of selenium make this compound an intriguing candidate for use in cutting-edge biotechnological applications, including nanotechnology and gene editing.
In the realm of RNA and DNA nanotechnology , macromolecules are used as building blocks to create nanoscale structures. nih.govcaltech.edu The incorporation of a heavy atom like selenium into these structures could offer several advantages:
Enhanced Imaging: The high electron density of selenium could make it a useful label for electron microscopy and X-ray crystallography, aiding in the structural determination of nucleic acid nanostructures.
Therapeutic Nanostructures: this compound-containing nanostructures could be designed to deliver therapeutic agents or act as sensors for specific biological molecules. nih.govwhiterose.ac.uk
In the field of gene editing , particularly with CRISPR-Cas systems, precision and efficiency are paramount. nih.govnih.gov While not yet demonstrated, the incorporation of this compound into the guide RNA (gRNA) component of the CRISPR-Cas9 system could be explored for:
Improved Stability: The modification could potentially enhance the stability of the gRNA, leading to more robust and efficient gene editing.
Novel Functionalities: The redox-active nature of selenium might be harnessed to create gRNAs that can be activated or deactivated by specific cellular signals, offering a new layer of control over the gene-editing process.
These applications are still in the conceptual stage but represent exciting avenues for future research that could expand the utility of this compound far beyond its traditional therapeutic roles.
Deeper Understanding of Cellular Homeostasis and Long-Term Biological Consequences of Selenonucleoside Incorporation
As this compound and its analogs are developed for therapeutic use, it is imperative to understand their long-term effects on cellular health. The incorporation of these modified nucleosides into cellular DNA and RNA could have significant biological consequences.
Future research should focus on:
Impact on Nucleic Acid Integrity: Does the presence of this compound in DNA or RNA affect their structure, stability, or function? For example, in tRNA, 2-selenouridine (B1257519) plays a role in the accurate reading of mRNA codons. nih.gov Its presence in other RNA species or in DNA could have unforeseen effects.
Cellular Stress Responses: How do cells respond to the incorporation of selenonucleosides? Selenium is known to be involved in antioxidant defense systems, and its incorporation into nucleic acids could modulate cellular responses to oxidative stress. nih.gov
Epigenetic Modifications: Could the presence of a modified base like this compound in DNA influence epigenetic markers and gene expression patterns?
Long-term Toxicity: What are the potential long-term toxic effects of sustained exposure to or incorporation of these compounds? Selenium has a narrow range between being an essential nutrient and a toxic substance. mdpi.com
A thorough understanding of these aspects is critical for ensuring the safe and effective long-term use of this compound-based therapies. Investigating the cellular mechanisms that handle selenium and selenoproteins will provide insights into how cells might manage the incorporation of these synthetic analogs. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for 2-Selenouracil, and how is its purity validated in experimental settings?
- Methodological Answer : this compound is synthesized via published procedures involving selenation of uracil derivatives under controlled conditions. For example, a 10 mM solution is prepared in phosphate buffer (pH 5.0–8.0) or deionized water, and reactions are monitored using ¹H-NMR spectroscopy to track structural integrity and degradation kinetics. Purity is validated through NMR peak consistency and comparison with literature data, with adjustments to reaction conditions (e.g., pH, oxidant equivalents) to optimize yield .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural and electronic properties?
- Methodological Answer : Nuclear magnetic resonance (¹H-NMR) is essential for real-time monitoring of oxidation dynamics and stability in aqueous solutions. UV-Vis spectroscopy and mass spectrometry complement structural analysis, particularly for identifying selenium-specific redox behavior. For radiation-induced studies, pulse radiolysis coupled with transient absorption spectroscopy provides insights into radical intermediates .
Q. How should researchers assess the stability of this compound under standard laboratory conditions?
- Methodological Answer : Stability assays involve preparing this compound in buffered solutions at physiologically relevant pH levels (e.g., 7.4) and monitoring degradation via ¹H-NMR over 24–48 hours. Control experiments with antioxidants (e.g., ascorbate) or reactive oxygen species (e.g., H₂O₂) help identify degradation pathways. Data are compared with thiouracil analogs to evaluate selenium’s impact on stability .
Advanced Research Questions
Q. How do the oxidation mechanisms of this compound differ from 2-thiouracil under ionizing radiation or enzymatic conditions?
- Methodological Answer : Comparative studies using pulse radiolysis reveal that this compound undergoes faster oxidation than 2-thiouracil due to selenium’s lower electronegativity, forming selenoxide intermediates. Experimental protocols include irradiating aqueous solutions with γ-rays or X-rays, followed by HPLC-MS to identify oxidation products. Theoretical calculations (e.g., DFT) model reaction pathways, validating experimental kinetics .
Q. What experimental strategies address contradictions between theoretical predictions and observed reactivity of this compound in biological systems?
- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted biomolecular interactions. Researchers should:
- Replicate experiments under varying conditions (e.g., ionic strength, temperature).
- Use isotopically labeled this compound (e.g., ⁷⁷Se NMR) to track selenium-specific interactions.
- Cross-validate findings with computational models (e.g., molecular dynamics simulations) to reconcile theory and observation .
Q. How does pH influence the degradation kinetics of this compound, and how can this be modeled for drug delivery applications?
- Methodological Answer : Degradation studies at pH 5.0–8.0 show accelerated hydrolysis under acidic conditions. Researchers use pseudo-first-order kinetics to model degradation rates, with Arrhenius plots to predict shelf-life. For drug formulation, encapsulation in pH-responsive nanoparticles (e.g., Eudragit) mitigates premature degradation .
Q. What computational approaches are effective in predicting this compound’s interaction with RNA-modifying enzymes?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QM/MM simulations model binding affinities to enzymes like tRNA 2-selenouridylase. Electrostatic potential maps highlight selenium’s nucleophilic sites, while free-energy perturbation calculations quantify selenation’s thermodynamic impact compared to sulfur .
Methodological Guidelines
- Data Contradiction Analysis : When experimental results conflict with literature, systematically vary parameters (e.g., oxidant concentration, pH) and employ orthogonal techniques (e.g., EPR for radical detection) to isolate variables. Cross-reference with thiouracil datasets to identify selenium-specific anomalies .
- Reproducibility : Document synthesis protocols (e.g., solvent purity, stirring rates) and raw NMR/MS spectra in supplementary materials. Follow Beilstein Journal guidelines for experimental rigor, including triplicate trials and statistical validation of kinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
